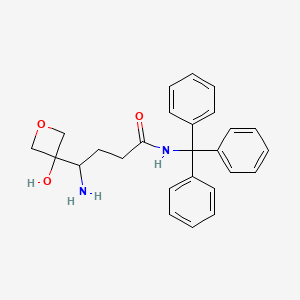![molecular formula C19H15NO2 B8053454 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053454.png)
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that combines the structural features of acridine and bicyclo[1.1.1]pentane. Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while bicyclo[1.1.1]pentane is a strained hydrocarbon framework that imparts unique chemical properties.
Métodos De Preparación
The synthesis of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is a highly strained molecule. The propellane can be synthesized via a series of reactions starting from simple hydrocarbons.
Attachment of the acridine moiety: The acridine group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable acridine derivative with the bicyclo[1.1.1]pentane core under basic conditions.
Análisis De Reacciones Químicas
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Aplicaciones Científicas De Investigación
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Its acridine moiety is known for its DNA intercalating properties, which can be exploited in the design of anticancer and antimicrobial agents.
Materials Science: The strained bicyclo[1.1.1]pentane core imparts unique mechanical properties to the compound, making it useful in the development of novel materials with enhanced strength and stability.
Chemical Biology: The compound can be used as a probe to study biological processes involving DNA and other biomolecules, due to its ability to interact with nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily based on its ability to intercalate into DNA. The acridine moiety inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The bicyclo[1.1.1]pentane core may also contribute to the compound’s overall stability and binding affinity .
Comparación Con Compuestos Similares
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazine moiety instead of acridine, which may result in different biological activities and chemical properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
3-(Phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: The phenyl group provides a simpler aromatic system compared to acridine, which may affect the compound’s overall properties and uses.
Propiedades
IUPAC Name |
3-acridin-9-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17(22)19-9-18(10-19,11-19)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8H,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMXKCSPOTAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-Amino-2-(1-tritylimidazol-4-yl)ethyl]oxetan-3-ol](/img/structure/B8053371.png)
![tert-butyl N-[5-amino-5-(3-hydroxyoxetan-3-yl)pentyl]carbamate](/img/structure/B8053376.png)





![2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B8053399.png)
![(1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol (1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8053403.png)

![2,6-Dichloro-4-(3-(fluoromethyl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8053429.png)
![Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053435.png)
![(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
